6-Aminopyrimidin-2(1H)-one hydrochloride
Description
Properties
IUPAC Name |
6-amino-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O.ClH/c5-3-1-2-6-4(8)7-3;/h1-2H,(H3,5,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPBQZRBLDZKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784-08-3 | |
| Record name | 2(1H)-Pyrimidinone, 6-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1784-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Chemical Reactivity and Transformation Pathways of 6 Aminopyrimidin 2 1h One Hydrochloride Analogues
Nucleophilic Reactivity of the Amino Group (NH2) and C-5 Position
The 6-aminopyrimidin-2(1H)-one scaffold possesses two primary sites for nucleophilic attack: the exocyclic amino group (NH2) and the C-5 position of the pyrimidine (B1678525) ring. The amino group readily participates in reactions with electrophiles. The nucleophilicity of the C-5 position is enhanced by the electron-donating effect of the amino group, making it susceptible to attack by various electrophiles. This reactivity is fundamental to many of the subsequent transformations discussed.
Condensation Reactions with Carbonyl Compounds
Analogues of 6-aminopyrimidin-2(1H)-one undergo condensation reactions with a variety of carbonyl compounds. For instance, the reaction with chlorovinyl aldehyde or ketoaldehydes can lead to the formation of fused ring systems. nih.gov These reactions typically proceed through an initial nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration to yield the final product.
A notable example is the Knoevenagel condensation, where 6-aminopyrimidin-2(1H)-one analogues react with aldehydes in the presence of an active methylene (B1212753) compound, such as malononitrile (B47326), to form various fused heterocyclic systems. researchgate.netresearchgate.net This type of reaction is a cornerstone in the synthesis of many biologically active molecules.
Electrophilic Substitution Reactions on the Pyrimidine Ring System
The pyrimidine ring in 6-aminopyrimidin-2(1H)-one is generally electron-deficient; however, the presence of the activating amino group at the C-6 position directs electrophilic substitution primarily to the C-5 position. This regioselectivity is a key feature in the functionalization of the pyrimidine core. While the hydrochloride salt form may deactivate the ring towards some electrophilic attacks, appropriate reaction conditions can overcome this.
Annulation and Ring-Closure Reactions Leading to Fused Heterocycles
The inherent reactivity of 6-aminopyrimidin-2(1H)-one analogues makes them excellent precursors for annulation and ring-closure reactions, leading to a variety of fused heterocyclic systems with significant biological interest. nih.gov
Pyrido[2,3-d]pyrimidines : These compounds can be synthesized from 6-aminopyrimidin-2(1H)-one analogues through cyclocondensation reactions. nih.gov One common strategy involves the reaction with α,β-unsaturated esters and malononitrile to form a tetrahydropyridine (B1245486) intermediate, which is then treated with guanidine (B92328) to construct the fused pyrimidine ring. nih.gov Another approach involves the reaction of o-aminonicotinonitrile derivatives, which can be derived from pyrimidine precursors, with various reagents to afford the pyrido[2,3-d]pyrimidine (B1209978) core. rsc.org The resulting pyrido[2,3-d]pyrimidin-7(8H)-ones are structurally analogous to DNA and RNA bases. nih.gov
Pyrazolo[3',4':2,3]pyrano[6,5-d]pyrimidines : The synthesis of these complex heterocyclic systems often involves multi-component reactions. For example, a one-pot, four-component reaction using magnetized water as a green solvent has been reported for the synthesis of pyrano[4′,3′:5,6]pyrazolo[2,3-d]pyrimidine derivatives. researchgate.net
The following table summarizes some annulation reactions involving 6-aminopyrimidin-2(1H)-one analogues:
| Starting Material | Reagent(s) | Fused Heterocycle | Reference |
| 6-Aminopyrimidin-2(1H)-one analogue | Chlorovinyl aldehyde or ketoaldehyde | 6H-Indeno[2',1':5,6]pyrido[2,3-d]pyrimidine | nih.gov |
| 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | Guanidine | 4-Amino-pyrido[2,3-d]pyrimidine | nih.gov |
| o-Aminonicotinonitrile derivative | Acylation/Thioacylation reagents | Pyrido[2,3-d]pyrimidine | rsc.org |
| 6-Aminouracil, Malononitrile, Aromatic aldehyde | Microwave irradiation or (NH4)2HPO4 | Pyrido[2,3-d]pyrimidine | researchgate.net |
Diazo Coupling Reactions for Azo Dye Synthesis
The activated C-5 position of 6-aminopyrimidin-2(1H)-one analogues can undergo diazo coupling reactions with aryldiazonium salts. youtube.com In this electrophilic aromatic substitution reaction, the aryldiazonium cation acts as the electrophile. wikipedia.org This reaction leads to the formation of azo compounds, which are often highly colored and are used as dyes. wikipedia.orgyoutube.com The reaction is typically carried out under conditions that favor the electrophilic attack at the para-position to the activating amino group. wikipedia.org
Reactions with Acyl Chlorides and Related Reagents
The amino group of 6-aminopyrimidin-2(1H)-one analogues readily reacts with acyl chlorides and other acylating agents. This acylation can be a simple functional group transformation or the first step in a more complex reaction sequence, such as a cyclization to form a fused ring system. For instance, reaction with α-acetoxypropionyl chloride, followed by saponification and cyclization, can yield quinazolinone derivatives. researchgate.net
Advanced Spectroscopic and Structural Characterization in Pyrimidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D Techniques)
NMR spectroscopy is a cornerstone for elucidating the molecular structure of 6-Aminopyrimidin-2(1H)-one hydrochloride in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals and provides insights into the connectivity and spatial relationships of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. In a deuterated solvent, the spectrum typically reveals signals for the exocyclic amino protons, the vinylic protons of the pyrimidine (B1678525) ring, and the N-H protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the carbonyl group, as well as by the protonation at the N3 position.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of the free base, cytosine, shows distinct resonances for the carbonyl carbon (C2), the carbon atom bearing the amino group (C6), and the other ring carbons (C4 and C5). Upon protonation to form the hydrochloride salt, shifts in these resonances are observed, particularly for the carbons adjacent to the protonated nitrogen atom (N3), reflecting the change in the electronic environment.
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments. COSY spectra establish the coupling relationships between adjacent protons, helping to trace the connectivity within the pyrimidine ring. HSQC spectra correlate the proton signals with their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C assignments. NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to investigate through-space interactions, offering insights into the spatial proximity of different protons and thus the conformation of the molecule in solution.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N1-H | ~11.0 - 13.0 | - |
| C2 | - | ~160 - 170 |
| N3-H | ~8.0 - 9.0 | - |
| C4 | - | ~140 - 150 |
| C5-H | ~6.0 - 7.0 | ~95 - 105 |
| C6 | - | ~155 - 165 |
| NH₂ | ~7.0 - 8.0 | - |
Note: These are estimated chemical shift ranges and can vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) Spectroscopy: The FTIR spectrum of cytosine hydrochloride displays characteristic absorption bands that are indicative of its molecular structure. drugbank.com The N-H stretching vibrations of the amino group and the ring nitrogens appear in the region of 3000-3400 cm⁻¹. drugbank.com Specifically, asymmetric and symmetric NH stretching vibrations are observed, with the former shifting to a lower wavenumber upon protonation. drugbank.com The C=O stretching vibration gives rise to a strong band around 1720 cm⁻¹. drugbank.com The spectrum also features bands corresponding to C=C and C=N stretching modes, as well as various ring vibrations and N-H bending modes, which provide a comprehensive vibrational profile of the molecule. drugbank.com
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy, providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of cytosine hydrochloride shows characteristic bands for the pyrimidine ring breathing modes, which are sensitive to substitution and protonation. The C=O and C=N stretching vibrations are also observable in the Raman spectrum. By comparing the IR and Raman spectra, a more complete assignment of the vibrational modes can be achieved, aiding in the detailed structural analysis of the compound.
Interactive Data Table: Key Vibrational Frequencies for Cytosine and Cytosine Hydrochloride (cm⁻¹)
| Vibrational Mode | Cytosine | Cytosine Hydrochloride |
| Asymmetric NH₂ Stretch | ~3360 | ~3350 |
| Symmetric NH₂ Stretch | ~3160 | ~3180 |
| N-H Stretch | - | ~3020 |
| C=O Stretch | ~1660 | ~1720 |
| C=C / C=N Stretches | ~1620-1670 | ~1660-1710 |
| Ring Vibrations | ~1400-1500 | ~1414, 1260 |
Data compiled from various spectroscopic studies. drugbank.comresearchgate.net
Mass Spectrometry (GC-MS, ESI-HRMS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, the compound typically requires derivatization to increase its volatility. The resulting mass spectrum would show the molecular ion of the derivatized compound, and the fragmentation pattern would provide information about the different functional groups and their connectivity.
ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry): ESI-HRMS is particularly well-suited for the analysis of polar and ionic compounds like this compound. In the positive ion mode, the protonated molecule [M+H]⁺ is readily observed, allowing for the accurate determination of its molecular weight. High-resolution measurements provide the elemental composition of the molecular ion and its fragments with high precision. The fragmentation of the protonated molecule typically involves the loss of small neutral molecules such as ammonia (B1221849) (NH₃) and carbon monoxide (CO), as well as cleavage of the pyrimidine ring. The study of these fragmentation pathways provides valuable structural information. For instance, a common fragmentation involves the retro-Diels-Alder reaction, leading to the cleavage of the pyrimidine ring.
Interactive Data Table: Expected Fragmentation Ions in ESI-HRMS of this compound
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 112.0511 | Protonated molecule |
| [M+H - NH₃]⁺ | 95.0245 | Loss of ammonia |
| [M+H - CO]⁺ | 84.0436 | Loss of carbon monoxide |
| [M+H - NH₃ - CO]⁺ | 67.0169 | Sequential loss of ammonia and carbon monoxide |
Note: These are theoretical m/z values for the free base. For the hydrochloride, the chloride ion is not typically observed in the positive ion mode.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis and Tautomerism Studies
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying the chromophoric system and tautomeric equilibria of this compound.
Chromophoric Analysis: The pyrimidine ring system with its conjugated double bonds and the exocyclic amino and carbonyl groups constitutes the chromophore of the molecule. This system gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the electronic structure of the molecule. Computational studies on cytosine, the free base, show a major transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) corresponding to a π→π* transition. bldpharm.com
Tautomerism Studies: 6-Aminopyrimidin-2(1H)-one can exist in different tautomeric forms, namely the amino-oxo, amino-hydroxy, and imino-oxo forms. The equilibrium between these tautomers is influenced by factors such as the solvent and pH. UV-Vis spectroscopy is a powerful tool to study this tautomerism, as each tautomer exhibits a distinct absorption spectrum. In the case of this compound, protonation at the N3 position stabilizes the amino-oxo form. The absorption spectrum of cytosine shows a shift in the maximum absorption wavelength (λmax) upon changing the pH, reflecting the changes in the predominant tautomeric and protonation states. At neutral pH, cytosine exhibits an absorption maximum around 267 nm, which shifts upon protonation in acidic solution. iucr.org
Interactive Data Table: UV-Vis Absorption Maxima (λmax) of Cytosine at Different pH Values
| pH | λmax (nm) | Predominant Species |
| 1.0 | ~276 | Protonated |
| 7.0 | ~267 | Neutral |
| 13.0 | ~282 | Anionic |
Data based on studies of cytosine in aqueous solutions. iucr.org
X-ray Crystallography for Precise Molecular Geometry Determination
X-ray crystallography provides the most definitive structural information for this compound by determining the precise positions of all atoms in the crystal lattice.
The crystal packing is characterized by an extensive network of hydrogen bonds. The molecules form dimers through N-H···O hydrogen bonds, and these dimers are further linked by N-H···Cl⁻ interactions. A notable feature is the parallel stacking of the cytosine rings with an intermolecular distance of approximately 3.3 Å. This detailed structural information is crucial for understanding the intermolecular interactions that govern the properties of the compound in the solid state.
Interactive Data Table: Crystallographic Data for Cytosine Hydrochloride
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.316 |
| b (Å) | 6.831 |
| c (Å) | 11.043 |
| β (°) | 96.67 |
| Z | 4 |
Data from the crystal structure determination of cytosine hydrochloride.
Theoretical and Computational Investigations of 6 Aminopyrimidin 2 1h One Hydrochloride and Its Derivatives
Quantum Chemical Studies (e.g., Density Functional Theory for Electronic Structure and Reactivity)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and inherent reactivity of molecules. For 6-Aminopyrimidin-2(1H)-one and its derivatives, DFT calculations can predict a range of crucial parameters. These include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). Such calculations help in understanding the molecule's stability, aromaticity, and the sites most susceptible to electrophilic or nucleophilic attack. thieme-connect.demdpi.comscispace.com
The pyrimidine (B1678525) ring, being π-deficient due to the presence of two electronegative nitrogen atoms, generally shows susceptibility to nucleophilic attack at positions 2, 4, and 6. thieme-connect.descispace.com However, the presence of an amino group at position 6 and a carbonyl group at position 2 significantly modulates this reactivity. DFT studies on analogous aminopyrimidine systems have shown that the amino group acts as an electron-donating group, influencing the charge distribution across the ring. acs.org
Time-dependent DFT (TD-DFT) can further be used to study the excited-state properties of these molecules, providing insights into their photophysical behavior, such as fluorescence. For instance, studies on 2-amino-4-methylpyrimidine have used TD-DFT to investigate dual fluorescence phenomena, attributing them to an excited-state double proton transfer (ESDPT) process in hydrogen-bonded dimers. urfu.ru This has implications for the development of fluorescent probes and materials.
Quantum mechanical conformational analyses are also vital for understanding the energetically favorable shapes of flexible derivatives. For 2-aminopyrimidines with side chains, these studies can determine the preferred dihedral angles, which is crucial for how the ligand fits into a protein's binding pocket. vu.nl
Table 1: Key Parameters from Quantum Chemical Studies of Aminopyrimidine Derivatives
| Parameter | Method | Typical Finding | Significance |
|---|---|---|---|
| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-311++G(d,p)) | A smaller energy gap indicates higher reactivity. | Predicts chemical reactivity and kinetic stability. mdpi.com |
| Molecular Electrostatic Potential (MEP) | DFT | Reveals electron-rich (negative potential) and electron-poor (positive potential) regions. | Identifies sites for non-covalent interactions and electrophilic/nucleophilic attacks. |
| Fukui Functions | DFT | Quantifies the reactivity of specific atomic sites towards nucleophilic, electrophilic, or radical attack. mdpi.com | Pinpoints the most reactive atoms in the molecule. |
| Torsional Barriers | DFT/MP2 | Low energy barriers between different conformations of side chains. acs.orgvu.nl | Indicates molecular flexibility, which is important for binding to biological targets. |
Molecular Modeling and Simulation Techniques
Building on the foundation of quantum mechanics, molecular modeling and simulation techniques explore the dynamic behavior of molecules and their interactions with biological targets. These methods are central to computer-aided drug design.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.netdergipark.org.tr This method is instrumental in screening virtual libraries of compounds against a specific biological target to identify potential drug candidates. For derivatives of 6-aminopyrimidin-2(1H)-one, docking studies can predict their binding modes and affinities within the active sites of various enzymes or receptors.
For example, pyrimidine derivatives have been docked against human cyclin-dependent kinase 2 (CDK2), a target in cancer therapy, to predict their inhibitory potential. nih.gov Similarly, docking studies of quinoline-pyrimidine hybrids have identified key interactions with DNA topoisomerase II, another anticancer target. benthamdirect.com These studies typically reveal crucial hydrogen bonds, hydrophobic interactions, and π-stacking that stabilize the ligand-protein complex. The 2-amino group and the pyrimidinone oxygen of the 6-aminopyrimidin-2(1H)-one scaffold are excellent hydrogen bond donors and acceptors, respectively, often playing a pivotal role in anchoring the ligand to the receptor. mdpi.com
Table 2: Representative Molecular Docking Results for Pyrimidine Derivatives
| Ligand Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Quinoline-Pyrimidine Hybrids | DNA Topoisomerase II | GLN778, DT8, DT9, DA12, DG13 | Not specified | benthamdirect.com |
| 4,5-dihydro-1H-pyrazole Derivatives | Cyclooxygenase-2 (COX-2) | Not specified | Not specified | dergipark.org.tr |
| 2-Aminopyrimidine (B69317) Derivatives | β-Glucuronidase | Not specified | Not specified | mdpi.com |
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein, and the stability of their complex. mdpi.comnih.gov
In Silico Predictions for Structure-Activity Relationship (SAR) Derivation
Structure-Activity Relationship (SAR) studies aim to understand how chemical structure correlates with biological activity. In silico methods play a crucial role in deriving and rationalizing these relationships, guiding the optimization of lead compounds. nih.gov By computationally analyzing a series of derivatives, researchers can identify the structural features that are essential for activity and those that can be modified to improve properties like potency and selectivity. mdpi.comresearchgate.net
For derivatives of 6-aminopyrimidin-2(1H)-one, SAR can be explored by systematically modifying substituents at various positions of the pyrimidine ring and any attached side chains. For instance, in a series of 6-alkyl-2,4-diaminopyrimidines developed as histamine (B1213489) H4 receptor antagonists, SAR studies revealed the importance of the 6-alkyl substituent and the basicity of the pyrimidine nitrogen for binding affinity. researchgate.net Similarly, SAR studies on norfloxacin analogues showed that incorporating different moieties at the N-4 position of a piperazinyl group could enhance activity against specific bacterial strains. mdpi.com
Computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling can formalize these observations. QSAR models use statistical methods to correlate calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with experimental biological activity. A robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.
Table 3: Common Compound Names Mentioned
| Compound Name |
|---|
| 6-Aminopyrimidin-2(1H)-one hydrochloride |
| Cytosine |
| 2-amino-4-methylpyrimidine |
| Norfloxacin |
| Guanidine (B92328) hydrochloride |
| Amiloride |
| Hexamethylene amiloride (HMA) |
| 3-amino-5-(azepan-1-yl)-N-(diaminomethylidene)-6-pyrimidin-5-ylpyrazine-2-carboxamide (3A5NP2C) |
| 2,4-diamino-6-chloropyrimidine |
| 2-amino-4,6-dichloropyrimidine (B145751) |
| 4-amino-6-chloropyrimidine |
| 4-amino-2-chloropyrimidine |
| Uracil |
| Thymine |
Preclinical Pharmacological Research and Mechanistic Investigations of Aminopyrimidine Derivatives
Anti-inflammatory Activities and Underlying Biological Pathways
Aminopyrimidine derivatives have demonstrated notable anti-inflammatory effects in preclinical research, primarily by modulating key signaling pathways involved in the inflammatory response. A significant mechanism of action is the inhibition of the NF-κB signaling pathway, a critical mediator of inflammation. nih.gov By targeting IκB kinase β (IKKβ), these compounds can prevent the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory genes. nih.gov
Studies on murine macrophages stimulated with lipopolysaccharide (LPS) have shown that certain aminopyrimidine derivatives can effectively inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6), both of which are key mediators of inflammation. nih.gov The flat, conjugated heteroaromatic system of the aminopyrimidine structure appears to be a crucial factor for this anti-inflammatory activity. nih.gov For instance, some derivatives have shown selective inhibition of NO synthesis over IL-6. nih.gov The anti-inflammatory properties of these compounds have been further validated in animal models of acute lung injury, where they have shown protective effects comparable to dexamethasone (B1670325) but without the associated immunosuppression. nih.gov
The structure-activity relationship (SAR) profile of aminopyrimidine-based IKKβ inhibitors has been developed through structure-based design, aiming to improve their physicochemical properties and cellular anti-inflammatory effects. nih.gov Representative compounds from these studies have demonstrated a significant reduction in NO by inhibiting the synthesis of inducible nitric oxide synthase (iNOS) and have also potently inhibited the expression of pro-inflammatory cytokines such as IL-1α, IL-6, and TNF-α. nih.gov The suppression of the NF-κB signaling pathway by these inhibitors has been confirmed to be the underlying mechanism for their anti-inflammatory effects in LPS-stimulated cells. nih.gov
| Compound Type | Mechanism of Action | Key Findings | References |
|---|---|---|---|
| Aminopyrimidine-based IKKβ inhibitors | Inhibition of NF-κB signaling pathway | Reduced NO production and pro-inflammatory cytokine expression (IL-1α, IL-6, TNF-α). | nih.gov |
| Diaryl substituted pyrimidines | Inhibition of NO and IL-6 synthesis | Protective effects in acute lung injury models; activity linked to the flat, conjugated heteroaromatic system. | nih.gov |
Analgesic Effects in Preclinical Models
While research into the direct analgesic properties of 6-Aminopyrimidin-2(1H)-one hydrochloride is not extensively detailed in the provided results, the anti-inflammatory mechanisms of broader aminopyrimidine derivatives suggest a potential for analgesic effects. Pain is often a direct consequence of inflammation, and by inhibiting key inflammatory mediators like NO and pro-inflammatory cytokines, these compounds can indirectly alleviate pain.
For instance, the demonstrated ability of aminopyrimidine derivatives to reduce inflammation in acute lung injury models points towards their potential to mitigate inflammatory pain. nih.gov Furthermore, some aminopyrimidine derivatives have been investigated for their memory-enhancing effects in dementia models, which involves complex neural pathways that can overlap with pain perception. nih.gov However, dedicated preclinical studies focusing on established analgesic models, such as the hot plate or tail-flick tests, would be necessary to conclusively establish and quantify the analgesic efficacy of these compounds.
Antiplatelet Aggregation Mechanisms and Inhibitory Pathways
Aminopyrimidine derivatives have been identified as inhibitors of platelet aggregation, a critical process in thrombosis and cardiovascular diseases. nih.govnih.gov Their mechanism of action often involves targeting the P2Y12 receptor, an adenosine (B11128) diphosphate (B83284) (ADP) receptor on the platelet surface. nih.govangelfire.com The thienopyrimidine class of drugs, which are structurally related to aminopyrimidines, are known to be non-competitive antagonists of the P2Y12 receptor. angelfire.com
The aminopyrimidine ring is considered a simplified structural analog of the active metabolites of thienopyridines and ATP derivatives. nih.gov This structural similarity suggests that the bicyclic structure of a purine (B94841) ring is not an absolute requirement for binding to the ADP receptor. nih.gov
Preclinical studies have evaluated the antiplatelet aggregation activities of various novel 2-aminopyrimidine (B69317) and 2-substituted-4,6-diaminopyrimidine derivatives. nih.gov While some compounds showed limited activity against ADP-induced aggregation, they exhibited acceptable activity against aggregation induced by arachidonic acid. nih.gov This suggests that their mechanism may also involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the arachidonic acid pathway leading to thromboxane (B8750289) A2 (TXA2) production. nih.gov
Structure-activity relationship studies of 6-amino-2-thio-3H-pyrimidin-4-one derivatives have revealed that certain substitutions can lead to significant inhibitory activity against ADP-induced platelet aggregation. nih.gov For example, compounds 2c and 2h demonstrated marked inhibitory effects. nih.gov
| Compound Class | Target Pathway | Key Findings | References |
|---|---|---|---|
| 2-Aminopyrimidines and 2-Substituted-4,6-diaminopyrimidines | Arachidonic acid pathway | Acceptable inhibition of arachidonic acid-induced aggregation. | nih.gov |
| 6-Amino-2-thio-3H-pyrimidin-4-one derivatives | ADP-induced aggregation (P2Y12 receptor) | Compounds 2c and 2h showed potent inhibition. | nih.gov |
Antibacterial Properties and Proposed Targets (e.g., Dihydrofolate Reductase Inhibition)
Aminopyrimidine derivatives have emerged as a promising class of antibacterial agents, with a primary proposed target being dihydrofolate reductase (DHFR). nih.govelifesciences.org DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids, and thus for cell proliferation in both prokaryotic and eukaryotic cells. nih.gov Many established DHFR inhibitors contain a 2,4-diamino substitution in a pyrimidine (B1678525) ring, a structural feature shared by many active aminopyrimidine derivatives. nih.gov
Several studies have demonstrated the potential of aminopyrimidine-based compounds to inhibit DHFR, leading to antibacterial activity. nih.gov For instance, pyrimidine-clubbed benzimidazole (B57391) derivatives have been designed and synthesized as potential DHFR inhibitors and have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds exhibited potency comparable to or even greater than existing antibiotics like chloramphenicol (B1208) and ciprofloxacin. nih.gov
However, it is important to note that DHFR inhibition is not the sole mechanism of antibacterial action for all aminopyrimidine derivatives. Research on functionalized amino dihydropyrimidines has shown that while these compounds exhibit antibacterial activity, it may not be directly linked to DHFR inhibition in all cases. nih.gov In some instances, oxidized pyrimidine analogs of active dihydropyrimidines lacked both antibacterial activity and DHFR inhibition, suggesting a different or more complex mechanism of action for the parent compounds. nih.gov
Furthermore, novel DHFR inhibitors with unique scaffolds have been identified that are active against both wild-type and drug-resistant strains of bacteria like E. coli. elifesciences.org These compounds demonstrate the potential for developing next-generation antibiotics that can circumvent common resistance mechanisms. elifesciences.org
Anticancer and Antiproliferative Activities via Kinase Inhibition
Inhibition of c-FMS, c-KIT, and PDGFR Kinases
Aminopyrimidine derivatives have been investigated as potent inhibitors of several receptor tyrosine kinases (RTKs) implicated in cancer, including c-FMS, c-KIT, and platelet-derived growth factor receptor (PDGFR). google.comresearchgate.net These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of various malignancies.
A novel class of pyrimidine derivatives has been developed that demonstrates inhibitory activity against c-KIT, PDGFRα, and PDGFRβ kinases. google.com Mutations leading to the constitutive activation of c-KIT are involved in diseases ranging from mastocytosis to malignant cancers. google.com Similarly, the FMS-like tyrosine kinase 3 (FLT3), which is structurally related to c-KIT and PDGFR, is a significant target in acute myeloid leukemia (AML). nih.gov While some aminopyrimidine derivatives have been designed to selectively inhibit FLT3 over c-KIT to avoid certain toxicities, others exhibit dual or broader kinase inhibition profiles. nih.gov
The 2-phenylaminopyrimidine derivative CGP 57148 (imatinib) is a well-known inhibitor of the Abl tyrosine kinase, but it also potently inhibits the PDGF receptor. nih.gov This dual activity contributes to its effectiveness in treating diseases driven by the deregulation of these kinases. nih.gov The development of novel imatinib (B729) derivatives aims to alter the specificity between different kinases, such as Bcr-Abl, c-FMS, c-KIT, and PDGF receptors, to enhance therapeutic efficacy and reduce off-target effects. researchgate.net
ABL1 Tyrosine Kinase Inhibition
The ABL1 tyrosine kinase is a critical target in the treatment of chronic myeloid leukemia (CML), where the BCR-ABL1 fusion protein leads to uncontrolled cell proliferation. nih.gov Aminopyrimidine derivatives are a cornerstone of ABL1 tyrosine kinase inhibitors (TKIs).
The 2-phenylaminopyrimidine derivative, imatinib (CGP 57148), was a groundbreaking TKI that selectively inhibits the Abl and PDGF receptor tyrosine kinases. nih.gov It has been shown to inhibit v-Abl autophosphorylation and the growth of v-Abl-transformed cells in both in vitro and in vivo models. nih.gov
Building on the success of imatinib, second-generation TKIs with modified aminopyrimidine scaffolds have been developed. Flumatinib, for example, is derived from imatinib and exhibits greater selectivity and potency against the BCR-ABL1 kinase due to strong hydrophobic interactions within the ABL kinase domain. nih.gov The development of such derivatives represents a continuous effort to overcome resistance and improve outcomes for patients with CML. nih.gov The 4-aminopyrazolopyrimidine scaffold has also been utilized in the design of various kinase inhibitors, highlighting the versatility of pyrimidine-based structures in targeting ABL1 and other kinases. nih.gov
| Kinase Target | Compound Class/Example | Therapeutic Indication | References |
|---|---|---|---|
| c-FMS, c-KIT, PDGFR | Pyrimidine derivatives, Imatinib derivatives | Gastrointestinal stromal tumors, Mastocytosis | google.comresearchgate.net |
| ABL1 | 2-Phenylaminopyrimidines (e.g., Imatinib, Flumatinib) | Chronic Myeloid Leukemia (CML) | nih.govnih.gov |
CDK4/6 Kinase Modulation
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has emerged as a significant strategy in cancer therapy. mdpi.comnih.gov Aminopyrimidine derivatives have been investigated as potential CDK4/6 inhibitors. These compounds are often designed as ATP-competitive inhibitors, binding to the kinase hinge region and blocking the phosphorylation of the retinoblastoma protein (Rb). nih.gov This action prevents the release of the E2F transcription factor, thereby halting cell cycle progression from the G1 to the S phase. nih.gov
Preclinical studies have demonstrated that the substitution pattern on the aminopyrimidine core is crucial for both potency and selectivity. For instance, the introduction of a pyridine (B92270) ring has been shown to influence not only the inhibitory activity against CDK4/6 but also the cellular activity in cancer cell lines like MCF-7. frontiersin.org The nitrogen atoms within the pyrimidine ring are considered fundamental for selectivity against other kinases, such as CDK1. frontiersin.org
Research has also explored the development of dual CDK/HDAC (histone deacetylase) inhibitors based on the aminopyrimidine scaffold. One such derivative, compound 8e , demonstrated potent inhibitory activity against CDK9 and HDAC1, with IC50 values of 88.4 nM and 168.9 nM, respectively. nih.gov This dual inhibition led to significant antitumor potency in a xenograft model of hematological malignancy. nih.gov
Table 1: Investigational Aminopyrimidine Derivatives as Kinase Modulators
| Compound | Target(s) | Key Findings |
| 8e | CDK9, HDAC1 | IC50 values of 88.4 nM (CDK9) and 168.9 nM (HDAC1); showed significant antitumor potency in a MV-4-11 xenograft model. nih.gov |
| 10a | CDK4/6 | Demonstrated good CDK4/6 inhibition with a Ki of 0.002 μM. frontiersin.org |
| 11 | CDK4/6 | Exhibited good activity with an IC50 for CDK4 of 1.5 nM and a selectivity index of 311, but had poor pharmacokinetic properties. frontiersin.org |
| BPI-16350 | CDK4/6 | Shows consistent and robust biological activity in both in vitro and in vivo animal models for HR+/HER2- breast cancer. nih.gov |
Protein Kinase CK2 and SOS1 Inhibition
Protein Kinase CK2 Inhibition
Protein Kinase CK2 is a serine/threonine kinase that is often upregulated in various cancers, making it an attractive target for anticancer drug development. medchem.org.ua Aminopyrimidine derivatives have been identified as potent ATP-competitive inhibitors of CK2. medchem.org.uanih.gov For instance, a series of 4-aminothieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their CK2 inhibitory activity. Among them, compound 5n (NHTP33) was found to be a highly potent inhibitor with an IC50 value of 0.008 μM. nih.gov The structure-activity relationship studies of these derivatives have provided insights into their binding mode within the ATP-acceptor site of CK2. nih.gov
Furthermore, azolo[1,5-a]pyrimidines represent another class of aminopyrimidine derivatives investigated as CK2 inhibitors. nih.gov Compounds 5f, 5h, and 5k from a series of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines demonstrated micromolar CK2 inhibitory activity. nih.gov
SOS1 Inhibition
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of RAS proteins, which are frequently mutated in various cancers. researchgate.netnih.gov The inhibition of the SOS1-RAS interaction is a promising therapeutic strategy. nih.gov Pyrido[4,3-d]pyrimidin-7-one derivatives have been designed and synthesized as novel SOS1 inhibitors. nih.gov Compounds A15f and B5a from this series displayed potent inhibitory activity against the KRAS-G12C/SOS1 complex, with IC50 values of 40.28 nM and 11.11 nM, respectively. nih.gov These compounds were shown to decrease the levels of phosphorylated ERK, a downstream effector of the RAS pathway. nih.gov
Targeting Understudied Kinases (e.g., DRAK1, BMP2K, MARK3/4)
The human kinome contains many "understudied" kinases with potential roles in disease that are yet to be fully elucidated. Aminopyrimidine-based libraries have been utilized to identify inhibitors for some of these lesser-studied kinases. nih.gov A strategy of mixing and matching side chains from known pyrimidine-based inhibitors has led to the discovery of potent biochemical and cell-active lead compounds for kinases such as DRAK1 (DAP kinase-related apoptosis-inducing protein kinase 1), BMP2K (BMP-2-inducible kinase), and MARK3/4 (microtubule affinity-regulating kinase 3/4). nih.gov
For example, several aminopyrimidine analogs, including compounds 4, 7, 9, 18, and 22 , along with MRT67307 , exhibited submicromolar activity in a DRAK1 NanoBRET cellular target engagement assay. nih.gov X-ray crystallography of compound 9 in complex with human MARK3 provided structural insights that can guide further optimization of these inhibitors. nih.gov This approach highlights the utility of the aminopyrimidine scaffold in developing chemical probes to explore the biology of understudied kinases. nih.gov
Histamine (B1213489) Receptor Modulation (e.g., H3R and H4R Antagonism/Agonism)
Aminopyrimidine derivatives have been extensively explored as modulators of histamine receptors, particularly the H3 and H4 receptors, which are involved in inflammatory and neurological processes.
The 2-aminopyrimidine chemotype has been a focus of H4 receptor (H4R) drug discovery programs. nih.gov These derivatives have been developed as both antagonists and partial agonists and have advanced to clinical trials for conditions like allergy, atopic dermatitis, and asthma. nih.gov For instance, several series of rigidified 2-aminopyrimidines have been reported as potent H4R antagonists with good in vitro activity in both functional and binding assays. nih.gov Representative compounds from these series were shown to block H4-agonist induced scratching in mice, confirming their antagonist activity in vivo. nih.gov
In the context of the H3 receptor (H3R), researchers have synthesized and tested derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine. nih.govnih.gov By incorporating a well-established H3R pharmacophore into a 2-aminopyrimidine core, a compound with high H3R affinity (Ki = 4.49 ± 1.25 nM) and over 6,500-fold selectivity against the H4R was identified. nih.govnih.gov
Antiviral and Antifungal Activity Evaluations
The aminopyrimidine core is present in a variety of compounds demonstrating antimicrobial properties.
Antiviral Activity
Pyrimidine derivatives have been the subject of numerous patents for their antiviral activities against a wide range of viruses, including influenza, respiratory syncytial virus (RSV), herpes simplex virus (HSV), and human coronaviruses. mdpi.comnih.gov For example, a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines were evaluated for their antiviral activity. mdpi.com While showing weak activity against many viruses, certain compounds with amino-indane or tetrahydronaphthalene substitutions demonstrated selective efficacy against human coronaviruses 229E and OC43. mdpi.com A consensus virtual screening approach also identified aminopyrimidine derivatives as potential multiflavivirus antiviral compounds, with five compounds showing activity against Zika virus (ZIKV), Yellow Fever virus (YFV), and Dengue virus (DENV) with EC50 values ranging from 4.21 to 37.51 μM. acs.org
Antifungal Activity
Several classes of aminopyrimidine derivatives have been investigated for their antifungal properties. frontiersin.orgnih.gov In one study, a series of pyrimidine derivatives containing an amide moiety were synthesized and tested against various plant fungal pathogens. frontiersin.org Compound 5o exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/mL, which was superior to the commercial fungicide Pyrimethanil. frontiersin.org Another study on nicotinamide (B372718) derivatives revealed that the incorporation of a pyrimidine ring in place of a pyridine ring led to a decrease in antifungal activity against Candida albicans, suggesting that the specific heterocyclic core is critical for potency. nih.gov
Broader Enzyme Inhibition Profiles (e.g., Glycogen Synthase Kinase 3, Human Methionine Aminopeptidase)
The therapeutic potential of aminopyrimidine derivatives extends beyond kinase and receptor modulation to the inhibition of other key enzymes.
Glycogen Synthase Kinase 3 (GSK-3) Inhibition
GSK-3 is a serine/threonine kinase implicated in a variety of diseases, including metabolic disorders and neurological conditions. nih.govnih.gov Aminopyrimidines were among the first classes of compounds identified as GSK-3 inhibitors. nih.govresearchgate.net For example, the pyrrolopyrimidine TWS119 was discovered through high-throughput screening and shown to be an inhibitor of GSK-3β. otavachemicals.com This compound was found to induce neurogenesis in murine embryonic stem cells, highlighting the potential of GSK-3 inhibition in regenerative medicine. otavachemicals.com
Human Methionine Aminopeptidase (MetAP) Inhibition
Methionine aminopeptidases are essential enzymes involved in protein synthesis and are considered targets for anti-proliferative therapies. nih.govnih.gov A class of pyridinylpyrimidine derivatives was identified as inhibitors of both human MetAP1 (HsMetAP1) and MetAP2. nih.govnih.gov Through systematic medicinal chemistry efforts, derivatives with improved potency and selectivity for HsMetAP1 were developed. nih.gov Structure-activity relationship studies identified that a 5-chloro-6-methyl-2-pyridin-2-ylpyrimidine core was the minimum element for HsMetAP1 inhibition, and long C4 side chains were essential for selectivity. nih.gov
Applications of 6 Aminopyrimidin 2 1h One Derivatives As Versatile Synthons in Organic Synthesis
Precursors for Annulated and Fused Pyrimidine (B1678525) Heterocycles
The inherent reactivity of the 6-aminopyrimidin-2(1H)-one scaffold makes it an excellent starting point for the synthesis of annulated (ring-fused) and fused pyrimidine systems. These complex heterocyclic structures are of great interest in medicinal chemistry due to their diverse pharmacological profiles. researchgate.net The amino group and the adjacent ring nitrogen atoms of the pyrimidine core provide multiple sites for cyclization reactions.
Researchers have successfully employed 6-aminopyrimidine derivatives in cyclocondensation reactions to create a variety of fused systems. For instance, new 6H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidines have been synthesized through cyclocondensation reactions between appropriately substituted 6-aminopyrimidines and chlorovinyl aldehyde or ketoaldehyde. nih.gov Similarly, 5,6-diaminouracils, which are derivatives of the aminopyrimidine scaffold, serve as a backbone for synthesizing pteridines, which are fused pyrimidine and pyrazine ring systems. nih.gov
The synthesis of these fused heterocycles often involves multi-step reactions or one-pot multicomponent reactions. sciencescholar.us Different synthetic strategies include:
Cyclocondensation Reactions: Reacting aminopyrimidines with bifunctional electrophiles to form a new fused ring.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions and improve yields of fused pyrimidine derivatives. sciencescholar.usnanobioletters.com
Deconstruction-Reconstruction Strategy: A novel method for isotopic labeling of pyrimidines involves ring-opening to form vinamidinium salts, followed by reconstruction with labeled amidines to form the isotopically enriched pyrimidine. acs.orgacs.org
These synthetic approaches have led to the creation of a wide array of fused pyrimidine systems, including:
Pyrido[2,3-d]pyrimidines nih.gov
Pteridines nih.gov
Pyrimido[1,6-a]pyrimidines nih.gov
Quinazolines
Triazolopyrimidines
Pyrazolopyrimidines
The versatility of 6-aminopyrimidine derivatives as precursors allows chemists to generate extensive libraries of novel fused heterocyclic compounds for further investigation. researchgate.net
Table 1: Examples of Fused Heterocycles Synthesized from Aminopyrimidine Derivatives
| Starting Material Derivative | Reagent(s) | Fused Heterocycle | Reference |
|---|---|---|---|
| Substituted 6-aminopyrimidines | Chlorovinyl aldehyde / Ketoaldehyde | 6H-indeno[2',1':5,6]pyrido[2,3-d]pryimidines | nih.gov |
| 5,6-Diaminouracil derivatives | α-Bromoacetophenones | 1-Alkyl-6-arylpteridines | nih.gov |
| 6-Amino-2-thioxo-2,3-dihydro-pyrimidin-4(1H)-one | Enaminone derivative of 2H-naphtho[2,1-b] nih.govCurrent time information in Sydney, AU.oxazinone | 2-Thioxo-4-oxo-pyrido[2,3-d]pyrimidines | nih.gov |
| 3-Amino-indazole-7-carbonitrile | Formaldehyde, Electron-rich olefins | Pyrimidine fused indazole derivatives | |
| 4-Amino nicotino nitrile | Formamide, Urea (B33335), Thiourea | Fused 4-amino pyrimidines | sciencescholar.us |
Intermediates in the Synthesis of Biologically Active Scaffolds
The fused pyrimidine heterocycles synthesized from 6-aminopyrimidin-2(1H)-one derivatives are often not just chemical curiosities but are central scaffolds for molecules with significant biological activity. researchgate.net The pyrimidine ring is a crucial component of nucleic acids, and its synthetic analogues have found widespread use in pharmacology. Fusion with other heterocyclic rings can enhance or modulate this inherent bioactivity, leading to the development of potent therapeutic agents.
A broad spectrum of pharmacological activities has been reported for compounds derived from these scaffolds, including:
Antimicrobial Activity: Certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown moderate activity against bacteria such as Staphylococcus aureus. nih.gov Norlabdane-diazine hybrids, synthesized via condensation with aminopyrimidines, have also been evaluated for their antimicrobial properties. mdpi.com
Anticancer Activity: Pyrimidine derivatives are well-established anticancer agents, and novel fused systems continue to be explored for this purpose. nih.govnanobioletters.com For example, some synthesized pteridines have been investigated as dual-target inhibitors of BRD4/PLK1, which are proteins implicated in cancer. nih.gov
Enzyme Inhibition: 2-Aminopyrimidine (B69317) derivatives have been synthesized and evaluated as inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer. nih.govmdpi.com
Other Pharmacological Activities: Fused pyrimidines have demonstrated a wide range of other activities, including antiviral, anti-allergic, antihypertensive, and anti-inflammatory properties. researchgate.netnih.gov
The synthesis of these biologically active molecules typically involves the initial construction of the fused pyrimidine core from a 6-aminopyrimidine derivative, followed by further functionalization to optimize the compound's interaction with its biological target. This modular approach allows for the systematic exploration of structure-activity relationships.
Table 2: Biological Activities of Scaffolds Derived from Aminopyrimidines
| Scaffold | Derivative Type | Biological Activity | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | 6H-indeno[2',1':5,6]pyrido[2,3-d]pryimidine | Antimicrobial (e.g., against S. aureus) | nih.gov |
| Pteridine | 1-Alkyl-6-arylpteridine | Anticancer (BRD4/PLK1 inhibitors) | nih.gov |
| Pyrimido[1,6-a]pyrimidine | General scaffold | Antibacterial, Antiviral, Antitumor | nih.gov |
| 2-Aminopyrimidine | 6-Chloro-4-(substituted-phenyl)-2,4-pyrimidinediamine | β-Glucuronidase Inhibition | nih.govmdpi.com |
| Fused Indazole | Pyrimidine fused indazole | Antibacterial, Antifungal |
Building Blocks for Functional Materials (e.g., Azo Dyes)
Beyond their applications in medicinal chemistry, 6-aminopyrimidin-2(1H)-one derivatives are also valuable building blocks for functional organic materials. A prominent example is their use in the synthesis of azo dyes. Azo dyes are a major class of colorants characterized by the presence of one or more azo groups (–N=N–), which act as a chromophore. nih.gov
The synthesis of azo dyes from aminopyrimidine derivatives typically involves a two-step process:
Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt. researchgate.net
Coupling: The diazonium salt is then reacted with a coupling component, in this case, a 6-aminopyrimidine derivative. The electron-rich nature of the pyrimidine ring facilitates the electrophilic substitution reaction, leading to the formation of the azo dye. researchgate.net
A series of new azo amino uracil dyes have been synthesized by diazotizing various aromatic amines and subsequently coupling them to 6-aminopyrimidine-2,4(1H,3H)-dione. researchgate.net The resulting dyes exhibit interesting spectroscopic properties, with their absorption maxima being influenced by solvents, substituents, and pH. researchgate.net This sensitivity to environmental changes makes them potentially useful as sensors or indicators. nih.gov
These heterocyclic azo dyes are not only used as colorants but are also explored for other applications, such as in optical data storage, due to properties like photochromism (reversible change of color upon exposure to light). nih.govnih.gov
Table 3: Synthesis of Azo Dyes from Aminopyrimidine Derivatives
| Diazonium Salt Source (Aromatic Amine) | Coupling Component | Resulting Dye Type | Reference |
|---|---|---|---|
| Various aromatic amines | 6-Aminopyrimidine-2,4(1H,3H)-dione | Arylazouracil dyes | researchgate.net |
| N-(4-aminophenyl)-pyrimidine-carboxamide derivative | Phenol derivative | Quinoline incorporating pyrimidine azo dyes | |
| 4-Chloroaniline | Theophylline (a purine (B94841), related to fused pyrimidines) | Heterocyclic azo dye of theophylline | nih.gov |
Coordination Chemistry and Metal Complexation Studies of Aminopyrimidine Ligands
Synthesis and Structural Characterization of Metal Complexes with Aminopyrimidine Ligands
The synthesis of metal complexes with aminopyrimidine ligands, including cytosine, is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent. sysrevpharm.orgnih.gov The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the resulting complex. mdpi.com For instance, the reaction of metal halides with 2-aminopyrimidine (B69317) in an aqueous acid solution can yield different types of complexes depending on the specific metal and halide. sysrevpharm.org
Thermal analysis techniques, such as thermogravimetric analysis (TGA), can be used to study the stability of the complexes and the presence of coordinated or lattice water molecules. researchgate.net Molar conductance measurements help in determining the electrolytic nature of the complexes. bhu.ac.in
Ligand Binding Modes and Coordination Geometries
6-Aminopyrimidin-2(1H)-one (cytosine) possesses several potential donor atoms for coordination with metal ions, including the ring nitrogen atoms (N1 and N3), the exocyclic amino nitrogen atom (N4), and the keto oxygen atom (O2). The actual binding mode depends on several factors, such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. nih.govmdpi.com
The coordination of the metal ion to the aminopyrimidine ligand can result in various coordination geometries, including octahedral, tetrahedral, and square planar arrangements. nih.gov For example, some cobalt(II) and nickel(II) complexes with 2-aminopyrimidine have been found to adopt square planar or tetrahedral geometries. nih.gov The specific geometry is influenced by the metal ion, the ligands, and the stoichiometry of the complex.
Table 1: Examples of Metal Complexes with Aminopyrimidine Ligands and their Characterization Data
| Metal Complex | Ligand | Coordination Geometry | Characterization Techniques |
| [Co(2-apmH)₂Cl₄] | 2-Aminopyrimidine | Square Planar | Single-crystal X-ray diffraction |
| [Ni(2-apmH)₂Cl₄] | 2-Aminopyrimidine | Square Planar | Single-crystal X-ray diffraction |
| CoBr₄₂ | 2-Aminopyrimidine | Tetrahedral | Single-crystal X-ray diffraction |
| Metal complexes with adenine | Adenine | Not specified | IR, Molar Ratio Method |
| [M(L)₂(X₂)Y]·nH₂O (M=VO(II), Cr(III), Mn(II)) | Substituted pyrimidine (B1678525) | Octahedral | Elemental analysis, IR, Molar conductance |
| [Cu(L)Cl] | Macrocyclic Schiff base | Square Planar | Elemental analysis, IR, UV-Vis, ¹H NMR, TGA, Molar conductance |
| [Co(L)Cl] | Macrocyclic Schiff base | Square Planar | Elemental analysis, IR, UV-Vis, ¹H NMR, TGA, Molar conductance |
| [Ni(L)Cl] | Macrocyclic Schiff base | Square Planar | Elemental analysis, IR, UV-Vis, ¹H NMR, TGA, Molar conductance |
Note: This table is a compilation of data from various sources and may not be exhaustive.
Biological Activity of Metal-Aminopyrimidine Complexes
Metal complexes of aminopyrimidine ligands have attracted considerable interest due to their potential biological applications, including anticancer and antimicrobial activities. nih.govmdpi.com The coordination of a metal ion to an aminopyrimidine ligand can significantly enhance its biological activity compared to the free ligand. nih.gov This enhancement is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the cell membrane. researchgate.net
For instance, some metal complexes have been shown to exhibit significant antibacterial and antifungal activity against various pathogens. researchgate.netnih.gov The mechanism of action is thought to involve the disruption of essential cellular processes in the microorganisms. nih.gov
In the context of anticancer activity, metal complexes can interact with DNA, a key cellular target. nih.gov The binding of the metal complex to DNA can occur through various modes, including covalent binding and intercalation, leading to the inhibition of DNA replication and transcription and ultimately cell death. mdpi.comnih.gov For example, certain ruthenium(II) complexes have been shown to bind preferentially to guanine (B1146940) residues in DNA. nih.gov
Table 2: Biological Activities of Selected Metal-Aminopyrimidine Complexes
| Complex Type | Ligand Type | Biological Activity | Reference |
| Transition metal complexes | Nucleobase analogues | Antileishmanial | mdpi.com |
| Metal complexes | Polycyclic aromatic hydrazones | Antibacterial, Anticancer | nih.gov |
| Metal complexes | Macrocyclic Schiff base | Antibacterial, Antifungal | researchgate.net |
| Schiff base complexes | Heterocyclic unit | Antimicrobial | bhu.ac.in |
| Ruthenium(II) complexes | Arene ligands | Anticancer (DNA binding) | nih.gov |
Note: This table provides a summary of reported biological activities and is not a comprehensive list.
Future Perspectives and Advanced Research Avenues
Innovations in Green Synthetic Chemistry for Aminopyrimidines
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. The synthesis of aminopyrimidines is a key area where these principles are being applied, with a focus on developing more sustainable and efficient methods.
Recent advancements have highlighted the use of renewable and biodegradable catalysts, such as chitosan, for the synthesis of aminopyrimidine derivatives. rsc.org Chitosan, derived from chitin, has proven to be a highly effective heterogeneous catalyst for the synthesis of 2-aminopyrimidine-5-carbonitrile (B129654) derivatives under solvent-free conditions. rsc.org This approach not only offers good yields but also provides a more environmentally friendly pathway for constructing these important molecules. rsc.org
Furthermore, research is exploring solvent-free and catalyst-free reaction conditions. For instance, a method for synthesizing 2-aminopyrimidine (B69317) derivatives involves the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) without the use of any solvent or catalyst. nih.gov This technique has demonstrated good to excellent yields and represents a significant step towards more sustainable chemical processes. nih.gov The development of one-pot synthesis methods, often assisted by microwave irradiation, is also gaining traction, offering reduced reaction times and energy consumption. nanobioletters.com
Looking ahead, the focus will likely be on the development of continuous flow synthesis techniques. These methods, which can be integrated with other technologies like microwave irradiation and supported catalysts, have the potential to create fully automated and highly efficient and sustainable processes for producing aminopyrimidine-based active pharmaceutical ingredients. mdpi.com
Rational Design and Optimization of Novel Aminopyrimidine Scaffolds for Target-Specific Modulation
The aminopyrimidine scaffold serves as a versatile platform for the rational design of potent and selective inhibitors of various biological targets. By strategically modifying the core structure, medicinal chemists can fine-tune the pharmacological properties of these compounds to achieve desired therapeutic effects.
A key strategy involves the hybridization of the aminopyrimidine scaffold with other pharmacologically active moieties. For example, the combination of 2,4-diaminopyrimidine (B92962) and arylthiazole derivatives has yielded promising anticancer agents with potent anti-proliferative and anti-migration activities against breast cancer cell lines. nih.gov This approach highlights the potential for creating novel hybrid molecules with enhanced efficacy.
Another successful approach is the structural modification of the aminopyrimidine core to enhance selectivity for specific targets. For instance, a series of 2-aminopyrimidine derivatives were designed and synthesized as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in certain cancers. nih.gov One of the most promising compounds from this series demonstrated potent and selective inhibition of FGFR4 with low nanomolar efficacy. nih.gov
The table below showcases examples of rationally designed aminopyrimidine derivatives and their targeted activities.
| Compound/Derivative Class | Target | Therapeutic Potential |
| 2,4-diaminopyrimidine-arylthiazole hybrids | Undisclosed (Cancer Cell Proliferation/Migration) | Breast Cancer |
| 2-aminopyrimidine derivatives | Fibroblast Growth Factor Receptor 4 (FGFR4) | Cancer (e.g., Breast Cancer, Hepatocellular Carcinoma) |
| 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-ones | BET proteins and CDK9 | Cancer |
| 4-pyrazole-2-aminopyrimidine derivatives | JAK2 | Myeloproliferative Neoplasms |
The rational design of polypharmacological inhibitors, which can simultaneously modulate multiple targets, is also a growing area of interest. nih.gov A hybrid strategy incorporating pharmacophores that bind to both BET proteins and kinases has led to the development of potent dual inhibitors with potential applications in cancer therapy. nih.gov
Synergistic Integration of Computational and Experimental Methodologies in Preclinical Research
The convergence of computational modeling and experimental validation has become a powerful paradigm in modern drug discovery, accelerating the identification and optimization of therapeutic candidates. nih.gov This integrated approach is particularly valuable in the preclinical research of aminopyrimidine derivatives.
Computational methods, including machine learning and deep learning models, are increasingly used to predict the biological activity and physicochemical properties of novel compounds. nih.gov These in silico studies can help prioritize candidates for synthesis and experimental testing, thereby saving time and resources. For instance, molecular docking simulations are employed to predict the binding modes of aminopyrimidine derivatives with their target proteins, providing insights into the molecular interactions that govern their inhibitory activity. nih.gov
This synergistic approach is exemplified in the development of β-glucuronidase inhibitors, where in silico studies were used to understand the binding interactions of synthesized 2-aminopyrimidine derivatives, corroborating the experimental findings. nih.gov Similarly, the design of selective JAK2 inhibitors utilized homology modeling to guide the synthesis of a new class of macrocyclic inhibitors based on a 4-pyrazole-2-aminopyrimidine core. acs.org
The integration of computational design with high-throughput screening and structural biology techniques like X-ray crystallography and NMR spectroscopy further enhances the efficiency of the drug discovery process. nih.gov This iterative cycle of prediction and experimental verification allows for the rapid refinement of lead compounds and the development of more potent and selective drugs. nih.gov
Identification of Novel Biological Targets and Therapeutic Applications
The versatile nature of the aminopyrimidine scaffold continues to drive the exploration of new biological targets and therapeutic applications beyond its established roles. Researchers are actively investigating the potential of 6-Aminopyrimidin-2(1H)-one hydrochloride and its derivatives against a range of diseases.
One area of significant interest is the development of aminopyrimidine-based compounds as antimicrobial agents to combat the growing threat of antimicrobial resistance. ijpsjournal.com These compounds have shown broad-spectrum activity against various microbial pathogens. ijpsjournal.com
Furthermore, aminopyrimidine derivatives are being explored for their potential as antiviral agents. Studies have indicated that certain derivatives can interfere with viral replication processes, making them candidates for the development of new antiviral drugs. For example, a 4-aminopiperidine (B84694) scaffold, a related chemotype, has been shown to inhibit the assembly and release of the Hepatitis C virus. nih.gov
The anticancer properties of aminopyrimidines are also a major focus of research. gsconlinepress.com Derivatives of 6-Aminopyrimidin-2(1H)-one have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in models of hepatocellular carcinoma. The table below summarizes some of the emerging therapeutic applications of aminopyrimidine derivatives.
| Therapeutic Area | Specific Target/Mechanism | Example Application |
| Antimicrobial | Inhibition of microbial growth | Combating drug-resistant bacteria |
| Antiviral | Interference with viral replication/assembly | Hepatitis C Virus |
| Anticancer | Induction of apoptosis, inhibition of tumor growth | Hepatocellular Carcinoma |
| Enzyme Inhibition | Inhibition of β-glucuronidase | Potential for colon cancer, renal diseases |
The discovery that certain 2-aminopyrimidine derivatives are potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer and urinary tract infections, opens up new avenues for therapeutic intervention. nih.gov
Development of Advanced Analytical Techniques for Comprehensive Characterization and Mechanistic Elucidation
A thorough understanding of the physicochemical properties and biological mechanisms of action of this compound and its derivatives is crucial for their development as therapeutic agents. Advanced analytical techniques play a pivotal role in this comprehensive characterization.
A combination of spectroscopic and chromatographic methods is essential for confirming the structure and purity of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the proton environments, while High-Performance Liquid Chromatography (HPLC) is employed to validate purity.
To understand how these compounds interact with their biological targets and exert their effects, more sophisticated analytical approaches are required. For instance, variable-temperature NMR analysis can be used to study the tautomeric states of aminopyrimidine derivatives, which can influence their biological activity. acs.org
The integration of various analytical techniques is key to a holistic understanding. For example, a study on the synthesis of amino dihydropyrimidines utilized HPLC to optimize reaction conditions by quantitatively monitoring product formation. acs.org The combination of in vitro bioassays with in silico docking studies provides a powerful approach for both identifying potent inhibitors and understanding their binding mechanisms at a molecular level. nih.gov As research progresses, the application of even more advanced techniques, such as cryo-electron microscopy (cryo-EM) for structural analysis of protein-ligand complexes and advanced mass spectrometry for metabolomics studies, will undoubtedly provide deeper insights into the mechanistic intricacies of aminopyrimidine-based drugs.
Q & A
Q. What are the recommended synthetic routes for 6-Aminopyrimidin-2(1H)-one hydrochloride, and how do reaction conditions impact yield?
The compound can be synthesized via one-pot multicomponent reactions or multi-step approaches. For example, dihydropyrimidinone precursors (e.g., 2-amino-4,6-dimethyl nicotinamide) are oxidized using HCl in DMF or NH₄OH to yield pyrimidinone derivatives . Reaction optimization should focus on solvent choice (e.g., DMF for solubility) and temperature control (e.g., 60–80°C for cyclization). Yield discrepancies (>70% vs. <50%) often arise from incomplete oxidation or side reactions; TLC monitoring at intermediate stages is critical .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- NMR : Confirm proton environments (e.g., NH₂ at δ 6.5–7.0 ppm, pyrimidine ring protons at δ 7.5–8.5 ppm) .
- HPLC : Purity >98% can be validated using C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .
- Melting Point : Expected range 214–216°C (decomposition may occur above 220°C) .
Q. What are the solubility and stability considerations for this compound in biological assays?
- Solubility : DMSO (10 mM stock), water (limited solubility; add HCl for protonation). Avoid prolonged storage in aqueous buffers (>24 hours) due to hydrolysis risks .
- Stability : Store lyophilized powder at -20°C; in DMSO, use within 6 months at -80°C .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding networks (e.g., N–H⋯OClO₄ interactions) and π-π stacking (face-to-face distance ~3.776 Å). For protonated analogs, disorder in perchlorate anions or water molecules requires refinement with dual-occupancy models (e.g., 0.678:0.322 ratio) . Use Mercury software for visualizing intermolecular interactions and validating crystallographic data against DFT calculations.
Q. What mechanistic insights link 6-Aminopyrimidin-2(1H)-one derivatives to mutagenesis or epigenetic regulation?
Cytosine (a structural analog) undergoes deamination to uracil, causing C→T transitions in DNA. In leukemia, this process correlates with aberrant methylation patterns. Researchers should monitor deaminase activity using LC-MS to quantify 5-hydroxymethylcytosine levels in cell models . For epigenetic studies, pair CRISPR-Cas9 knockout of DNMTs with bisulfite sequencing to assess CpG island methylation .
Q. How should researchers address contradictions in biological activity data across studies?
- Case Study : Antimicrobial activity discrepancies (e.g., MIC ranging from 2–32 µg/mL) may stem from:
Q. What analytical methods are recommended for quantifying residual solvents or impurities?
Q. How can researchers design derivatives to enhance SIRT1 inhibition or kinase selectivity?
- Scaffold Modification : Introduce halogen substituents (e.g., 5-fluoro-1,2-benzisoxazol-3-yl) to improve binding to SIRT1’s hydrophobic pocket .
- Computational Docking : Use AutoDock Vina to predict interactions with ATP-binding sites (e.g., EGFR kinase; ΔG < -8 kcal/mol suggests high affinity) .
- SAR Studies : Compare IC₅₀ values of 6-amino vs. 6-methyl analogs to identify steric or electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
